molecular formula C14H20N4 B2472122 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile CAS No. 1504062-47-8

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile

Cat. No.: B2472122
CAS No.: 1504062-47-8
M. Wt: 244.342
InChI Key: ZUAZRPHLFATPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile ( 1504062-47-8) is a chemical compound supplied for research and development purposes. This product is provided with the understanding that it is strictly for Research Use Only (RUO) and is not intended for any human or veterinary diagnostic or therapeutic uses. The compound features a benzonitrile core, a functional group of significant interest in modern medicinal chemistry. The nitrile group (CN) can act as a key pharmacophore, contributing to a molecule's binding affinity and metabolic stability. It often functions as a hydrogen bond acceptor, which can be critical for interacting with biological targets. Furthermore, the nitrile group is known to serve as a bioisostere for other functional groups like carbonyls, halogens, and hydroxyls, making it a versatile element in drug design . While specific biological data and established research applications for this exact molecule are not fully detailed in the available literature, its molecular structure suggests potential for investigation in various biochemical pathways. The presence of both amino and dimethylamino-piperidine substituents on the benzonitrile scaffold indicates that it may be of interest for probing protein-ligand interactions. Researchers are encouraged to consult the most current scientific literature for emerging studies on this compound and its analogues. The product is characterized by its molecular formula, C 14 H 20 N 4 , and a molecular weight of 244.34 g/mol .

Properties

IUPAC Name

2-amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-17(2)13-4-3-7-18(10-13)12-6-5-11(9-15)14(16)8-12/h5-6,8,13H,3-4,7,10,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAZRPHLFATPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)C2=CC(=C(C=C2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and piperidine groups can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted piperidine or benzonitrile compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its interactions with various biological targets. Preliminary studies suggest that it may influence cellular processes by interacting with proteins and enzymes involved in critical biochemical pathways. This interaction can lead to significant downstream effects, making it a candidate for drug development.

Neuropharmacology

Research indicates that similar compounds have shown promise in treating neurological disorders by acting as inhibitors of monoamine oxidases (MAOs) and acetylcholinesterase (AChE). These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition can enhance neurotransmitter levels in the brain, potentially benefiting conditions such as depression and Alzheimer's disease .

Synthesis and Production

The synthesis of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product. This method highlights the compound's versatility as a building block for more complex molecules.

In industrial settings, continuous flow reactors and automated systems may enhance efficiency during production. Purification processes such as recrystallization or chromatography are employed to achieve high purity levels.

Mechanism of Action

The mechanism of action of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Containing Benzonitrile Derivatives

(a) 2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)benzonitrile (Compound 23)
  • Structure : Features a benzooxazole ring and a methyl-substituted piperidine.
  • The methyl group on the piperidine reduces polarity compared to the dimethylamino substituent, increasing lipophilicity (logP) .
(b) 2-(4-(Aminomethyl)piperidin-1-yl)benzonitrile
  • Structure: Contains a primary aminomethyl group on the piperidine.
  • Primary amines (pKa ~9–10) are less basic than tertiary amines (pKa ~10–11), altering protonation states at physiological pH .

Piperidine-Based Pharmacological Agents

(a) Anamorelin (Ghrelin Agonist)
  • Structure : A complex peptide-mimetic with a benzyl-piperidine core, indole, and carbamoyl groups. Molecular weight: 583 Da .
  • Key Differences: Anamorelin’s larger size and peptide-like structure enable receptor-specific binding (ghrelin receptor), unlike the simpler benzonitrile scaffold. The dimethylamino group in the target compound may enhance blood-brain barrier penetration compared to anamorelin’s polar carbamoyl groups .

Spiro-Piperidine Derivatives (e.g., 1-Benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines])

  • Structure: Spirocyclic systems with fused piperidine and quinoline rings.
  • Acylation reactions of these compounds yield solid or oily N-amides, whereas the target compound’s nitrile group may favor nucleophilic substitution .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile C₁₄H₂₀N₄ 244.334 Dimethylamino (tertiary amine), nitrile Moderate lipophilicity, high basicity
2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)benzonitrile C₂₀H₂₁N₃O 335.41 Benzooxazole, methylpiperidine Enhanced aromaticity, higher logP
2-(4-(Aminomethyl)piperidin-1-yl)benzonitrile C₁₃H₁₇N₃ 215.30 Aminomethyl (primary amine) Higher hydrophilicity, lower basicity
Anamorelin C₃₃H₄₀ClN₅O₃ 583.12 Piperidine, indole, carbamoyl Peptide-like, high molecular weight

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for spiro-piperidines (e.g., acylation or nucleophilic substitution) but avoids complex spirocyclic intermediates .
  • Solubility and Bioavailability: The dimethylamino group enhances solubility in acidic environments (via protonation), while the nitrile group may limit membrane permeability compared to non-polar analogs .

Biological Activity

2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile, with the molecular formula C14H20N4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a piperidine ring, and a benzonitrile moiety. These structural elements contribute to its reactivity and biological interactions. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
  • Receptor Modulation : It interacts with various receptors, including muscarinic acetylcholine receptors, which are implicated in cell proliferation and resistance to apoptosis .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Anti-inflammatoryInhibits COX enzymes, reducing inflammation.
AnticancerInduces apoptosis in cancer cell lines; potential use in cancer therapy.
AntimicrobialExhibits activity against certain bacterial strains; potential for use in treating infections.
NeuroprotectivePotentially protects neuronal cells from apoptosis; implications for neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The compound demonstrated significant cytotoxicity compared to the reference drug bleomycin, indicating its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research indicated that the compound could inhibit acetylcholinesterase (AChE) activity, suggesting its potential application in Alzheimer's disease treatment. The dual inhibition of AChE and butyrylcholinesterase (BuChE) enhances its therapeutic profile for neurodegenerative conditions .

Case Study 3: Antimicrobial Properties

In vitro studies revealed that this compound exhibited antimicrobial activity against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile?

  • Methodological Answer : Utilize reductive amination or palladium-catalyzed coupling reactions for introducing the dimethylamino-piperidine moiety. Evidence from structurally analogous compounds suggests that sodium triacetoxyborohydride (STAB) in dichloromethane with acetic acid as a catalyst can improve yields in reductive amination steps . For benzonitrile formation, Knoevenagel condensation or cyanation via copper-mediated reactions may be effective. Monitor reaction progress using LC-MS and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) to resolve the chair conformation of the piperidine ring and spatial orientation of the amino and nitrile groups. If crystallization fails, use nuclear Overhauser effect spectroscopy (NOESY) NMR to analyze through-space interactions between protons on the piperidine and benzonitrile moieties. Compare computational geometry optimization (DFT at B3LYP/6-31G* level) with experimental data to validate stereochemistry .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) for purity assessment. Stability studies under varying pH (2–9) and temperature (4–40°C) can identify degradation products via high-resolution mass spectrometry (HRMS). For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational solubility predictions and experimental solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from neglecting solvent-solute interactions in simulations. Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to refine predictions. Experimentally, perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol at 25°C. Compare with COSMO-RS predictions and adjust Hansen solubility parameters for the dimethylamino-piperidine group, which may exhibit pH-dependent solubility .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer : Apply molecular docking (AutoDock Vina or Glide) to screen against kinases or GPCRs, leveraging the piperidine group’s propensity for hydrogen bonding. For improved accuracy, use molecular mechanics generalized Born surface area (MM/GBSA) free-energy calculations. Validate with in vitro assays (e.g., fluorescence polarization for kinase inhibition) .

Q. How does the dimethylamino-piperidine moiety influence structure-activity relationships (SAR) in related benzonitrile derivatives?

  • Methodological Answer : Comparative studies on analogs (e.g., 4-(2-oxopiperidin-1-yl)benzonitrile) show that dimethylamino substitution enhances solubility and modulates target engagement. Replace the dimethylamino group with morpholine or azetidine rings to assess steric and electronic effects. Use free-Wilson analysis to quantify contributions of specific substituents to biological activity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : If traditional vapor diffusion fails, employ microseeding or co-crystallization with fragment ligands (e.g., PEG 4000). For non-crystalline samples, use cryo-electron microscopy (cryo-EM) at 200 kV to resolve low-resolution structures. Pair with solid-state NMR (ssNMR) to refine torsion angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.